molecular formula C12H21BrN2O3S2 B6621082 5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-sulfonamide

5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-sulfonamide

Cat. No.: B6621082
M. Wt: 385.3 g/mol
InChI Key: PKHKBRRZTXYOGR-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Properties

IUPAC Name

5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BrN2O3S2/c1-4-18-10(7-8-15(2)3)9-14-20(16,17)12-6-5-11(13)19-12/h5-6,10,14H,4,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHKBRRZTXYOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCN(C)C)CNS(=O)(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-sulfonamide typically involves a multi-step process. One common synthetic route includes the bromination of thiophene-2-sulfonamide, followed by the introduction of the N-[4-(dimethylamino)-2-ethoxybutyl] group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a sulfone derivative.

Scientific Research Applications

5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its potential use as a catalyst or intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s sulfonamide group can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-carboxamide
  • 5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-amine
  • 5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-thiol

Uniqueness

Compared to similar compounds, 5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-sulfonamide stands out due to its sulfonamide group, which imparts unique chemical and biological properties. The presence of the sulfonamide group enhances its solubility and ability to form hydrogen bonds, making it a versatile compound in various applications.

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